molecular formula C26H23NO4 B2938471 6-methoxy-1-(2-methoxybenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one CAS No. 866588-33-2

6-methoxy-1-(2-methoxybenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one

Cat. No. B2938471
CAS RN: 866588-33-2
M. Wt: 413.473
InChI Key: GNXKJTFYMHRKTG-UHFFFAOYSA-N
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Description

6-methoxy-1-(2-methoxybenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one, also known as MMBQ, is a quinoline derivative that has shown promising results in scientific research. MMBQ is synthesized through a multi-step process and has been found to have potential applications in the field of cancer research.

Scientific Research Applications

Synthesis and Antiproliferative Activity

The synthesis of lakshminine, a related oxoisoaporphine alkaloid, and its testing against human fibroblasts and three human solid tumor cell lines revealed marginal antiproliferative activity for certain compounds. This study highlights the potential of structurally related compounds in cancer research (Castro-Castillo et al., 2010).

Anti-Tubercular Activity

Research into substituted benzo[h]quinoline derivatives has shown significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. This suggests the therapeutic potential of quinoline derivatives in combating tuberculosis (Maurya et al., 2013).

Inhibition of cGMP Phosphodiesterase

A study on quinazoline derivatives substituted at the 6-position found them to be potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, highlighting their potential in cardiovascular research (Takase et al., 1994).

ROS Accumulation and Apoptotic Cell Death

A new heterocyclic compound has been shown to initiate ROS accumulation and cause apoptotic cell death in human bone cancer cells, indicating its potential application in cancer therapy (Lv & Yin, 2019).

properties

IUPAC Name

6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-17-8-10-18(11-9-17)25(28)22-16-27(15-19-6-4-5-7-24(19)31-3)23-13-12-20(30-2)14-21(23)26(22)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXKJTFYMHRKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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